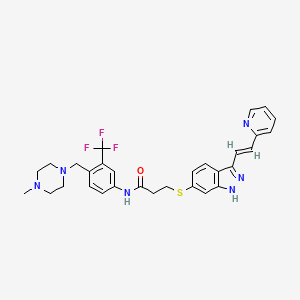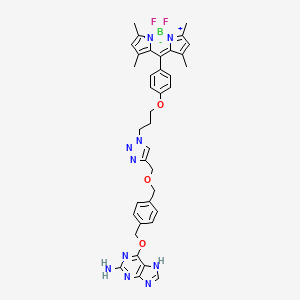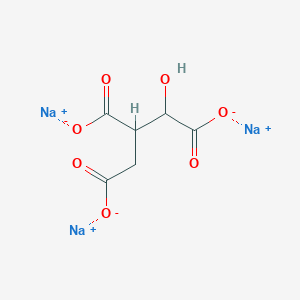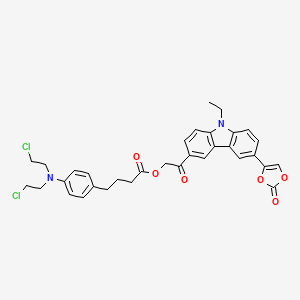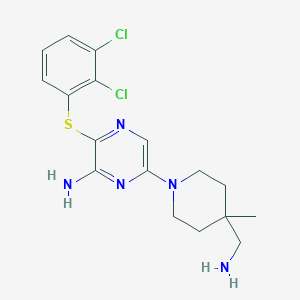
Trabectedin D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trabectedin-d3 is a deuterated form of trabectedin, a marine-derived antitumor agent originally isolated from the Caribbean tunicate Ecteinascidia turbinata. Trabectedin is known for its unique mechanism of action, which involves binding to the minor groove of DNA and interfering with cell division, genetic transcription processes, and DNA repair machinery . Trabectedin-d3 is used primarily in research to study the pharmacokinetics and metabolism of trabectedin.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trabectedin-d3 involves multiple steps, starting from the natural product trabectedin. The deuteration process typically involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions under specific conditions .
Industrial Production Methods
Industrial production of trabectedin-d3 follows similar synthetic routes as trabectedin, with additional steps for deuteration. The process involves the use of advanced organic synthesis techniques and stringent quality control measures to ensure the purity and stability of the final product .
化学反应分析
Types of Reactions
Trabectedin-d3 undergoes several types of chemical reactions, including:
Oxidation: Trabectedin-d3 can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert trabectedin-d3 into reduced forms, which may have different biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of trabectedin-d3 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from the reactions of trabectedin-d3 include various oxidized and reduced metabolites, as well as substituted derivatives. These products are often studied to understand the compound’s metabolism and potential therapeutic effects .
科学研究应用
Trabectedin-d3 has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of trabectedin, including its interactions with DNA and other biomolecules.
Biology: Employed in biological studies to investigate the cellular and molecular mechanisms of trabectedin’s antitumor activity.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism, distribution, and excretion of trabectedin in the body.
Industry: Applied in the development of new therapeutic agents and drug formulations based on trabectedin.
作用机制
Trabectedin-d3 exerts its effects by binding to the minor groove of DNA, causing DNA damage and interfering with the transcription process. This binding leads to the formation of DNA adducts, which disrupt the normal function of DNA and trigger a cascade of cellular events, including the inhibition of transcription and the induction of apoptosis. Trabectedin-d3 also affects the tumor microenvironment by modulating the activity of tumor-associated macrophages and other immune cells .
相似化合物的比较
Trabectedin-d3 is unique compared to other similar compounds due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:
Trabectedin: The non-deuterated form, used as an antitumor agent.
Lurbinectedin: A synthetic analog of trabectedin with similar mechanisms of action but different pharmacokinetic properties.
Ecteinascidin 743: Another marine-derived compound with antitumor activity, structurally related to trabectedin.
Trabectedin-d3’s uniqueness lies in its deuterated form, which allows for more precise studies of its metabolism and pharmacokinetics, providing valuable insights into the behavior of trabectedin in biological systems .
属性
分子式 |
C39H43N3O11S |
|---|---|
分子量 |
764.9 g/mol |
IUPAC 名称 |
[(1R,2R,11S,12S,14R,26R)-5,6',12-trihydroxy-6-methoxy-7,21,30-trimethyl-27-oxo-7'-(trideuteriomethoxy)spiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |
InChI |
InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23-,29?,30+,36+,37-,39+/m0/s1/i5D3 |
InChI 键 |
PKVRCIRHQMSYJX-ZAKLSIENSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=C2CCN[C@@]3(C2=C1)CS[C@H]4[C@H]5C6C7=C(C[C@H](N6C)[C@@H](N5[C@@H](COC3=O)C8=C9C(=C(C(=C48)OC(=O)C)C)OCO9)O)C=C(C(=C7O)OC)C)O |
规范 SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




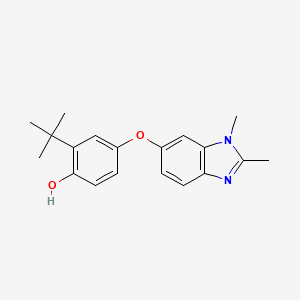
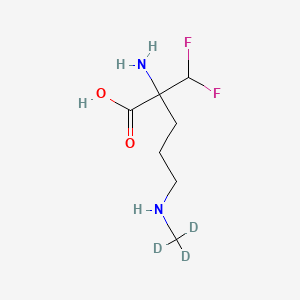
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)
